5-Bromo-8-methoxyisoquinolin-3-ol
Description
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-8-methoxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-2-8(11)6-4-10(13)12-5-7(6)9/h2-5H,1H3,(H,12,13) |
InChI Key |
XYWUIVCJTIAYRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC(=O)NC=C12)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyisoquinolin-3-ol typically involves the bromination of isoquinoline derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as sulfuric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxyisoquinolin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-8-methoxyisoquinolin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyisoquinolin-3-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 5-Bromo-8-methoxyisoquinolin-3-ol with related compounds:
Key Observations:
Functional Group Impact: The hydroxyl and methoxy groups in this compound likely enhance its polarity compared to the ketone-containing 5-Bromo-2H-isoquinolin-3-one . This could improve solubility in polar solvents like methanol or water.
Substituent Position Effects: The methoxy group at position 8 in the target compound may sterically hinder interactions at the isoquinoline core, affecting binding in biological systems compared to analogs with substituents at other positions (e.g., 5-Bromo-3-methoxysalicylaldehyde, where methoxy is at position 3 on a benzaldehyde scaffold) .
Physicochemical Properties
While experimental data for the target compound is scarce, trends can be inferred:
- Polarity: The presence of both hydroxyl and methoxy groups may increase hydrogen-bonding capacity, enhancing solubility in polar solvents relative to halogen-only analogs like 5-Bromo-8-fluoroisoquinolin-3-amine .
Research Implications and Limitations
- Biological Activity: Isoquinoline derivatives often exhibit pharmacological properties (e.g., kinase inhibition). The hydroxyl and methoxy groups in this compound may modulate interactions with enzymes or receptors, but further studies are needed .
- Data Gaps : The absence of direct experimental data (e.g., melting points, spectral profiles) necessitates caution in extrapolating properties from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
